3-methyl-8-(4-methylpiperazin-1-yl)-7-(4-nitrobenzyl)-1H-purine-2,6(3H,7H)-dione
CAS No.: 332103-66-9
Cat. No.: VC21442539
Molecular Formula: C18H21N7O4
Molecular Weight: 399.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 332103-66-9 |
|---|---|
| Molecular Formula | C18H21N7O4 |
| Molecular Weight | 399.4g/mol |
| IUPAC Name | 3-methyl-8-(4-methylpiperazin-1-yl)-7-[(4-nitrophenyl)methyl]purine-2,6-dione |
| Standard InChI | InChI=1S/C18H21N7O4/c1-21-7-9-23(10-8-21)17-19-15-14(16(26)20-18(27)22(15)2)24(17)11-12-3-5-13(6-4-12)25(28)29/h3-6H,7-11H2,1-2H3,(H,20,26,27) |
| Standard InChI Key | BMERCNYAAJPSPL-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)NC(=O)N3C |
| Canonical SMILES | CN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)NC(=O)N3C |
Introduction
Synthesis Pathway
The synthesis of 3-methyl-8-(4-methylpiperazin-1-yl)-7-(4-nitrobenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions:
-
Step 1: Formation of Purine Core
-
The purine ring system is synthesized using condensation reactions involving urea derivatives and appropriate carbonyl precursors.
-
-
Step 2: Methylation
-
The purine core is methylated at the 3rd position using methyl iodide or related reagents under basic conditions.
-
-
Step 3: Piperazine Substitution
-
The substitution at the 8th position is achieved by reacting the intermediate with methylpiperazine in the presence of a coupling agent.
-
-
Step 4: Nitrobenzyl Addition
-
A nucleophilic substitution reaction introduces the nitrobenzyl group at the 7th position.
-
-
Step 5: Purification
-
The final product is purified via recrystallization or chromatography techniques.
-
Potential Applications
This compound has potential applications in drug discovery and medicinal chemistry due to its structural similarity to biologically active purines:
-
Pharmacological Activity:
-
Purine derivatives are known to exhibit diverse biological activities such as anti-inflammatory, anticancer, and antimicrobial effects.
-
The nitrobenzyl group may enhance its binding affinity to specific biological targets.
-
-
Enzyme Inhibition:
-
It could act as an inhibitor for enzymes that recognize purine substrates (e.g., phosphodiesterases or kinases).
-
-
Drug Design:
-
The compound's structural framework provides opportunities for further modification to optimize pharmacokinetics and pharmacodynamics.
-
Future Directions
Further research is needed to explore the full potential of this compound:
-
Biological Testing:
-
Conduct in vitro and in vivo assays to evaluate its pharmacological activity.
-
-
Structural Optimization:
-
Modify substituents to improve solubility, stability, and target specificity.
-
-
Mechanistic Studies:
-
Investigate its interaction with biological macromolecules using crystallography or NMR spectroscopy.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume